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Compound of Interest

Compound Name: 2-(Trifluoroacetyl)cycloheptanone

Cat. No.: B1624017

An In-depth Technical Guide to 2-(Trifluoroacetyl)cycloheptanone for Researchers and Drug
Development Professionals

Introduction

2-(Trifluoroacetyl)cycloheptanone is a fluorinated B-dicarbonyl compound. The strategic
incorporation of fluorine atoms, particularly in the form of a trifluoromethyl (CFs) group, into
organic molecules is a cornerstone of modern medicinal chemistry. This functional group can
significantly enhance a compound's metabolic stability, membrane permeability, and binding
affinity to biological targets. Trifluoromethyl ketones, in particular, are a class of compounds
recognized for their potential as enzyme inhibitors, making them valuable scaffolds in drug
discovery.

This technical guide provides a comprehensive overview of 2-
(Trifluoroacetyl)cycloheptanone, including its chemical identity, synthesis, and the broader
context of its potential applications in pharmaceutical research and development.

Chemical Identity and Properties

The formal IUPAC name for the compound commonly known as 2-
(Trifluoroacetyl)cycloheptanone is 2,2,2-trifluoro-1-(2-hydroxy-1-cyclohepten-1-yl)ethanone.
[1] This name reflects the compound's existence as an enol tautomer, which is often the more
stable form for 3-dicarbonyl compounds.
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Synonyms:

o 2-(Trifluoroacetyl)cycloheptanone

Physicochemical Data

The following table summarizes the key identifiers and properties for this compound.

Property Value Reference
CAS Number 82726-77-0

Molecular Formula CoH11F302

Molecular Weight 208.18 g/mol

2,2,2-trifluoro-1-(2-hydroxy-1-
IUPAC Name [1]
cyclohepten-1-yl)ethanone

1S/C9H11F302/c10-
InChl 9(11,12)8(14)6-4-2-1-3-5- [1]
7(6)13/h6H,1-5H2

WMDLGLZRZCXLSM-
InChlKey [1]
UHFFFAOYSA-N

Purity (Typical) 95%

Note: Experimental data such as melting point, boiling point, and density for this specific
compound are not readily available in the surveyed literature.

Synthesis of 2-(Trifluoroacetyl)cycloheptanone

The primary method for synthesizing 2-(trifluoroacetyl)cycloheptanone and related [3-
diketones is the Claisen condensation.[2][3] This reaction involves the base-mediated acylation
of a ketone (cycloheptanone) with an ester (ethyl trifluoroacetate).

Experimental Protocol: Claisen Condensation

The following is a representative protocol adapted from a general procedure for the
trifluoroacetylation of cyclic ketones.[1]
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Materials:

e Cycloheptanone

o Ethyl trifluoroacetate

e Sodium methoxide (NaOMe)
e Diethyl ether (anhydrous)

e 3M Sulfuric acid (H2S0a)

e Calcium chloride drying tube
Procedure:

e To a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube,
add 50 mL of anhydrous diethyl ether.

» Slowly add 60 mmol of sodium methoxide to the stirring solvent.

o Add 60 mmol of ethyl trifluoroacetate dropwise to the suspension.

 After stirring for 5 minutes, add 60 mmol of cycloheptanone dropwise.

 Allow the reaction mixture to stir overnight at room temperature.

e Following the reaction period, remove the diethyl ether under reduced pressure.

e Dissolve the resulting solid residue in 30 mL of 3M sulfuric acid to neutralize the base and
protonate the enolate product.

e The product can then be extracted using an appropriate organic solvent (e.g., diethyl ether or
dichloromethane) and purified, typically via distillation or chromatography.
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A flowchart of the Claisen condensation synthesis protocol.
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Applications in Drug Development

While specific biological activities of 2-(Trifluoroacetyl)cycloheptanone have not been
reported, the trifluoromethyl ketone (TFMK) moiety is of significant interest to drug development
professionals.

Role as Enzyme Inhibitors

Trifluoromethyl ketones are known to be effective inhibitors of various enzyme classes,
particularly serine proteases and metalloenzymes. A prominent example is their activity as
Histone Deacetylase (HDAC) inhibitors.[4] HDACs are critical regulators of gene expression,
and their inhibition is a validated strategy in cancer therapy. The electrophilic nature of the
ketone in the TFMK group can interact with key active site residues, leading to potent inhibition.

Metabolic Stability and Pharmacokinetic Properties

The trifluoromethyl group is a bioisostere of a methyl group but with vastly different electronic
properties. Its high electronegativity and the strength of the C-F bond confer several
advantages in drug design:[5]

o Enhanced Metabolic Stability: The C-F bond is resistant to oxidative metabolism by
cytochrome P450 enzymes, which can increase the half-life of a drug.[5]

 Increased Lipophilicity: The CFs group can increase a molecule's lipophilicity, potentially
improving its ability to cross cell membranes.[5]

o Receptor Binding: The strong dipole moment of the CFs group can lead to favorable
interactions with protein targets.

It is important to note that TFMKs can be susceptible to in-vivo reduction to the corresponding
inactive trifluoromethyl alcohols.[6] However, rational drug design strategies, such as modifying
adjacent functional groups, can be employed to stabilize the ketone and overcome this
metabolic liability.[6]
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TFMK Compound Biological Target Therapeutic Outcome
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Alogical diagram of a TFMK as a potential enzyme inhibitor.

Conclusion

2-(Trifluoroacetyl)cycloheptanone is a readily synthesizable chemical entity belonging to the
valuable class of trifluoromethyl ketones. While this specific molecule awaits detailed biological
characterization, its structural features make it a compound of interest for screening libraries
and as a building block in medicinal chemistry. The established role of the TFMK scaffold as a
potent enzyme-inhibiting pharmacophore, particularly in the context of HDAC inhibition,
provides a strong rationale for its inclusion in drug discovery programs. The synthesis via
Claisen condensation is straightforward, allowing for the generation of this and related
structures for further investigation by researchers and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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